molecular formula C16H10BrN3O5S2 B2404572 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 302548-44-3

2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No.: B2404572
CAS No.: 302548-44-3
M. Wt: 468.3
InChI Key: OLMSUIATMNQNFR-UHFFFAOYSA-N
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Description

2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a nitrophenyl sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor, followed by the introduction of the thiazole ring and the nitrophenyl sulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to manage the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the thiazole ring.

    Reduction: This reaction can reduce the nitro group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted benzamides.

Scientific Research Applications

2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-nitrophenyl)benzamide
  • N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
  • 2-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Uniqueness

2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, thiazole ring, and nitrophenyl sulfonyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

2-bromo-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O5S2/c17-13-4-2-1-3-12(13)15(21)19-16-18-9-14(26-16)27(24,25)11-7-5-10(6-8-11)20(22)23/h1-9H,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMSUIATMNQNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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